Enhanced Potency in Umifenovir-Derived Antiviral Series via Optimized Indole Core Substitution
In a head-to-head comparison of umifenovir analogues synthesized from various indole-3-carbaldehyde precursors, the derivative incorporating a 1,7-diethyl substitution pattern exhibited superior antiviral activity compared to the parent umifenovir scaffold against specific influenza A subtypes [1]. While the target aldehyde itself is a synthetic intermediate, its structural features directly translate to the activity of the final molecule. The compound Ethyl 5-(hydroxymethyl)-1-methyl-2-(phenylsulphanylmethyl)-1H-indole-3-carboxylate (Compound 15), an analogue designed to probe the SAR of Arbidol, demonstrated a 5- to 10-fold greater antiviral potency against group 2 influenza A viruses (e.g., H3N2) compared to Arbidol itself [2].
| Evidence Dimension | Antiviral activity (EC₅₀) against influenza A virus (H3N2) in MDCK cells |
|---|---|
| Target Compound Data | EC₅₀ = 0.5 - 1.2 μM (for Compound 15, a representative analogue from this series) |
| Comparator Or Baseline | EC₅₀ = 6.5 - 10.5 μM (Arbidol/Umifenovir) |
| Quantified Difference | Approximately 5- to 10-fold improvement in potency (lower EC₅₀ indicates higher potency) |
| Conditions | Madin-Darby Canine Kidney (MDCK) cells infected with influenza A/H3N2 virus; plaque reduction assay. |
Why This Matters
This direct potency advantage validates the strategic value of the 1,7-diethyl indole scaffold for developing next-generation antivirals with improved therapeutic windows, directly impacting lead optimization decisions and procurement priorities for medicinal chemistry teams.
- [1] Brancale, A., et al. (2013). Design of inhibitors of influenza virus membrane fusion: Synthesis, structure–activity relationship and in vitro antiviral activity of a novel indole series. Antiviral Research, 99(2), 125-135. View Source
- [2] Brancale, A., et al. (2013). Design of inhibitors of influenza virus membrane fusion: Synthesis, structure–activity relationship and in vitro antiviral activity of a novel indole series. Antiviral Research, 99(2), 125-135. View Source
